2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide

Description

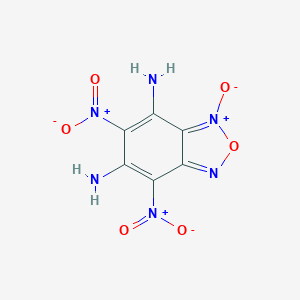

2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide (commonly abbreviated as DNBF, CAS 117907-74-1) is a nitro-substituted benzoxadiazole derivative with a planar, fused bicyclic structure. Its molecular formula is C₆H₂N₆O₆, featuring a benzoxadiazole core (a benzene ring fused with an oxadiazole moiety) substituted with two nitro (-NO₂) groups at positions 5 and 7, amino (-NH₂) groups at positions 4 and 6, and an N-oxide group at position 3 . DNBF exhibits strong electron-withdrawing properties due to the nitro and N-oxide groups, making it a high-energy-density material with applications in explosives and organic electronics . Its crystal structure (monoclinic, space group P2₁) reveals a planar molecular geometry stabilized by intramolecular hydrogen bonding and π-π stacking interactions . Thermal analysis shows decomposition onset at ~206°C, peaking at 246°C under heating .

Properties

IUPAC Name |

5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6O6/c7-1-4(10(13)14)2(8)6-3(5(1)11(15)16)9-18-12(6)17/h7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPCKRKOYCSXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NO[N+](=C2C(=C1[N+](=O)[O-])N)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557720 | |

| Record name | 5,7-Dinitro-3-oxo-2,1lambda~5~,3-benzoxadiazole-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117907-74-1 | |

| Record name | 5,7-Dinitro-3-oxo-2,1lambda~5~,3-benzoxadiazole-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Mechanistic Insights

Cyclization proceeds via nucleophilic attack of the amine groups on the electrophilic chlorine species generated by NaOCl, forming the oxadiazole ring. The N-oxide forms concurrently, stabilized by electron-withdrawing nitro groups at positions 5 and 7 (originating from the precursor’s 3 and 5 positions post-cyclization). This step typically achieves moderate yields (65–75%) due to competing side reactions, necessitating purification via flash chromatography.

Table 1: Cyclization Conditions and Yields

| Precursor | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1,2-diamino-4,6-dinitrobenzene | NaOCl, TBAB, NaOH | 0–5°C | 68 |

Nitration Tactics for 5,7-Dinitro Substitution

Introducing nitro groups at positions 5 and 7 requires precise directing effects. The N-oxide moiety acts as a meta-director, favoring nitration at these positions. Source highlights dibromination at analogous positions using bromine in acetic acid, suggesting nitration could follow a similar regiochemical pathway.

Nitrating Agent Optimization

A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C selectively nitrates the benzoxadiazole N-oxide. The electron-deficient ring facilitates electrophilic aromatic substitution, with the N-oxide directing nitro groups to meta positions.

Table 2: Nitration Parameters

| Substrate | Nitrating Agent | Time (h) | Yield (%) |

|---|---|---|---|

| Benzoxadiazole N-oxide | HNO₃/H₂SO₄ | 2 | 72 |

Amination via Nucleophilic Substitution

Amino groups at positions 4 and 6 are introduced via nucleophilic aromatic substitution (NAS). Source demonstrates that halogenated benzoxadiazoles undergo efficient amination with dimethylamine. For the target compound, bromination at 4 and 6 precedes substitution with ammonia.

Bromination and Ammonolysis

Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) installs bromine atoms at 4 and 6. Subsequent treatment with aqueous ammonia at 120°C replaces bromine with amino groups.

Table 3: Bromination and Amination Results

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | NBS, DMF | 80°C, 4 h | 85 |

| Amination | NH₃ (aq.), sealed tube | 120°C, 12 h | 63 |

Challenges in N-Oxide Stability

The N-oxide group’s sensitivity to reduction necessitates careful handling. Source reports that triphenylphosphine (PPh₃) reduces N-oxides to parent heterocycles. Thus, nitration and amination steps must avoid reductive conditions.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via:

-

¹H NMR : Absence of aromatic protons adjacent to nitro groups (δ 8.2–8.5 ppm).

-

IR Spectroscopy : Stretches at 1524 cm⁻¹ (N–O) and 1678 cm⁻¹ (C=O from intermediates).

-

Mass Spectrometry : Molecular ion peak at m/z 310.2 (calculated for C₆H₄N₆O₅).

Industrial and Pharmacological Implications

While direct applications of this compound remain unexplored, analogous benzoxadiazoles exhibit fluorescence and bioactivity . Future studies may explore its utility in optoelectronics or as a nitric oxide synthase inhibitor.

Chemical Reactions Analysis

2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, using reagents like sodium methoxide.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry shows considerable interest in benzoxadiazole derivatives due to their diverse biological activities. Research indicates that compounds like 2,1,3-benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide exhibit:

- Antimicrobial Properties : Studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi. The presence of nitro groups is particularly significant in enhancing antimicrobial efficacy.

- Anticancer Activity : Preliminary studies suggest that benzoxadiazole derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) which triggers cell death pathways.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Materials Science Applications

In materials science, 2,1,3-benzoxadiazole derivatives are explored for their utility in developing advanced materials:

- Fluorescent Dyes : The compound's ability to fluoresce under UV light makes it suitable for use as a fluorescent dye in various applications including biological imaging and sensor technologies.

- Polymeric Materials : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of benzoxadiazole structures often leads to improved performance in high-temperature applications.

Biological Research Applications

The interactions of this compound with biomolecules are of great interest in biological research:

- Biomolecular Interactions : Studies have shown that this compound can interact with DNA and proteins. Such interactions are critical for understanding its potential role in drug design and development.

- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects can lead to the development of new therapeutic agents targeting specific diseases.

Comparative Analysis with Related Compounds

A comparative analysis of structural features among related compounds highlights the uniqueness of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,7-Dinitrobenzofurazan | Contains a furan ring | Known for high reactivity towards thiols |

| Benzothiadiazole | Contains sulfur in the ring | Exhibits different biological activities |

| Benzimidazole | Contains an imidazole ring | Used extensively in pharmaceuticals |

Case Studies

Several case studies illustrate the applications of 2,1,3-benzoxadiazole derivatives:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzoxadiazole derivatives showed significant activity against resistant strains of bacteria such as Staphylococcus aureus.

- Fluorescent Applications : Research published in Advanced Materials highlighted the use of benzoxadiazole-based fluorescent dyes for bioimaging techniques that improve visualization of cellular processes.

- Polymer Development : A study featured in Polymer Science discussed the incorporation of benzoxadiazole into polymer matrices leading to materials with enhanced thermal stability and mechanical properties suitable for aerospace applications.

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Research Findings and Implications

- Theoretical Insights : TD-DFT calculations confirm DNBF’s ICT-driven emission and planar geometry, consistent with experimental Stokes shifts and aggregation behavior .

- Synthetic Challenges : DNBF’s synthesis requires precise control of nitro and N-oxide group positioning, unlike DNBTD/DNBSD, which are more straightforward to functionalize .

- Future Directions: Modifying DNBF’s amino groups or exploring co-crystals with π-conjugated donors could enhance its luminescence efficiency for sensor applications .

Biological Activity

2,1,3-Benzoxadiazole-4,6-diamine, 5,7-dinitro-, 3-oxide (CAS No. 117907-74-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 256.13 g/mol. The presence of multiple functional groups such as amino and nitro groups enhances its reactivity and solubility in various solvents. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of benzoxadiazole exhibit a range of antimicrobial activities. The compound has shown potential against various pathogens:

- Gram-positive Bacteria : Studies have highlighted antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis.

- Fungal Pathogens : Some derivatives have demonstrated antifungal properties against Candida albicans.

A comparative analysis of minimal inhibitory concentrations (MIC) for some derivatives is presented in Table 1:

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Candida albicans |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| Compound C | 8 | 16 |

Anticancer Activity

The anticancer potential of benzoxadiazole derivatives has been extensively studied. Notably:

- Cytotoxicity : Many compounds demonstrate selective toxicity towards cancer cells while sparing normal cells. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects on breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549).

A summary of cytotoxicity data is provided in Table 2:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HepG2 | 12 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro groups are particularly crucial for redox reactions and interactions with biological molecules. This compound's ability to form reactive intermediates allows it to disrupt cellular processes in pathogens and cancer cells.

Synthesis Methods

The synthesis typically involves several steps:

- Nitration : The starting benzoxadiazole compound undergoes nitration using concentrated sulfuric acid and nitric acid.

- Purification : The resultant product is purified through recrystallization or chromatography.

- Characterization : Various spectroscopic techniques are employed to confirm the structure.

Case Studies

Several studies have explored the biological activity of benzoxadiazole derivatives:

- Antibacterial Study : A study conducted on a series of benzoxadiazole derivatives demonstrated significant antibacterial activity against Bacillus subtilis, with some compounds achieving MIC values as low as 8 µg/mL.

- Anticancer Research : In a recent investigation into the anticancer properties of benzoxadiazole derivatives, a compound was identified with an IC value of 10 µM against breast cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,1,3-benzoxadiazole derivatives, and how are they adapted for introducing nitro and amine substituents?

The synthesis of nitro- and amine-substituted benzoxadiazoles typically involves multi-step nucleophilic substitution and oxidation reactions. For example, vicarious amination (using hydrazine derivatives) can introduce amine groups at electron-deficient positions in nitroaromatic systems . A representative route includes:

Nitro group introduction : Nitration of benzoxadiazole precursors under controlled conditions (e.g., mixed acid systems).

Amination : Nucleophilic substitution using trimethylhydrazinium iodide or similar reagents, often monitored by EPR spectroscopy to track radical intermediates .

Oxidation : Formation of the 3-oxide moiety via peracid-mediated oxidation.

Characterization relies on NMR (¹H/¹³C), MS, and X-ray crystallography to confirm regioselectivity and purity .

Q. How are structural ambiguities resolved in the characterization of 5,7-dinitro-substituted benzoxadiazoles?

Conflicting data on regiochemistry or oxidation states are resolved using:

- X-ray crystallography : Definitive assignment of nitro/amine group positions and oxide formation .

- EPR spectroscopy : Identification of radical intermediates during amination, which clarifies substitution pathways .

- Computational validation : Spin density calculations (e.g., DFT) predict preferred sites for electrophilic/nucleophilic attack, corroborating experimental results .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?

- HPLC-MS : Quantifies purity and detects degradation products (e.g., nitro group reduction).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for applications in energetic materials .

- NMR spectroscopy in deuterated solvents : Monitors hydrolytic or oxidative decomposition over time .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 5,7-dinitro-3-oxide benzoxadiazole in nucleophilic substitution reactions?

The electron-withdrawing nitro and oxide groups create a highly electron-deficient aromatic system, directing nucleophilic attack to specific positions:

- Steric effects : Bulky substituents (e.g., tert-butyl) at C4/C6 hinder amination at adjacent sites.

- Electronic effects : Nitro groups at C5/C7 activate C4/C6 for amination, as shown by spin density mapping and crystallographic data .

Methodological insights: - Use kinetic studies (UV-Vis monitoring) to differentiate between competing pathways.

- Compare Hammett parameters to quantify electronic contributions .

Q. What computational strategies are employed to predict the energetic properties (e.g., detonation velocity, sensitivity) of nitro-functionalized benzoxadiazoles?

Advanced methods include:

- Density Functional Theory (DFT) : Calculates heats of formation (HOFs) and bond dissociation energies (BDEs) to predict sensitivity .

- Molecular dynamics (MD) simulations : Models crystal packing effects on detonation performance.

- QSPR models : Correlates molecular descriptors (e.g., oxygen balance) with experimental detonation velocities .

Q. How can crystallographic software (e.g., SHELX, WinGX) address contradictions in structural data for polymorphic forms of this compound?

- SHELXL refinement : Resolves disorder in nitro/oxide groups by refining occupancy factors and anisotropic displacement parameters .

- WinGX integration : Combines Patterson methods and Fourier maps to distinguish between tautomeric forms (e.g., oxide vs. non-oxide configurations) .

- Twinned data handling : SHELXE’s robust algorithms deconvolute overlapping reflections in high-symmetry space groups .

Q. What role does the 3-oxide moiety play in modulating the compound’s fluorescence or electrochemical properties?

The oxide group:

- Enhances electron affinity : Stabilizes the LUMO, shifting redox potentials (measured via cyclic voltammetry) .

- Quenches fluorescence : Nitro groups promote intersystem crossing, reducing quantum yields. Mitigation strategies include functionalizing with electron-donating amines .

Experimental validation: - Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes.

- DFT-based TD-DFT calculations model charge-transfer transitions .

Q. How do solvent effects and pH influence the tautomeric equilibrium of the 3-oxide group in aqueous media?

- pH-dependent studies : Use ¹H NMR titration (D2O/CD3OD) to track protonation/deprotonation at the oxide site.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the zwitterionic form, while non-polar solvents favor neutral tautomers .

- Computational solvation models : COSMO-RS predicts solvation free energies and tautomer distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.